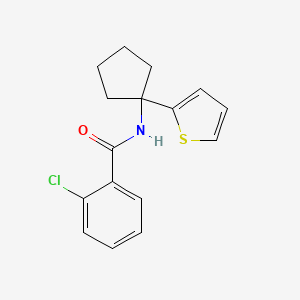

2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions . The structure of the synthesized compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” was determined using X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of substitution reactions . The compound was obtained by a five-step substitution reaction .Applications De Recherche Scientifique

Crystal Structure Analysis

The research on related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, involves the synthesis and crystal structure analysis, providing foundational knowledge for understanding the molecular interactions and stability of these compounds (P. Sharma et al., 2016).

Antimicrobial Activity

Several studies focus on the synthesis of novel compounds with expected antimicrobial activity. For example, novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives have been synthesized and showed promising antimicrobial activity (S. Abubshait et al., 2011).

Anti-tubercular Scaffold

Research on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, indicating potential applications in anti-tubercular drug development (Urja D. Nimbalkar et al., 2018).

Molecular Docking and Drug Discovery

The structural studies and molecular docking analyses of compounds, like 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, contribute to the drug discovery process by identifying potential interactions with biological targets (A. Abbasi et al., 2011).

Materials Science Applications

Investigations into the synthesis and applications of related compounds in materials science, such as the development of silicon nanowire bridges in microtrenches, demonstrate the versatility of these chemical frameworks in creating advanced materials with potential electronic applications (R. He et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

This inhibition disrupts the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately, bacterial cell death .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it prevents the formation of peptidoglycan cross-links, which are essential for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The inhibition of peptidoglycan synthesis by this compound leads to a weakened bacterial cell wall . This can result in osmotic instability and eventual cell lysis, causing the death of the bacteria .

Propriétés

IUPAC Name |

2-chloro-N-(1-thiophen-2-ylcyclopentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRUMBNNULNSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)

![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)

![N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)

![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)

![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)

![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)